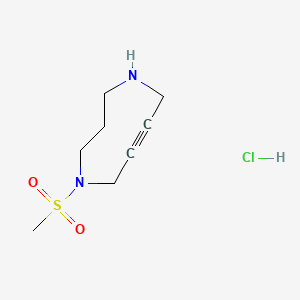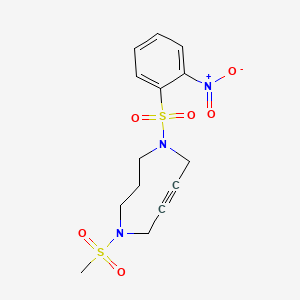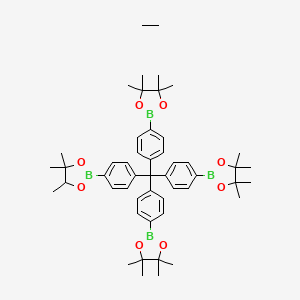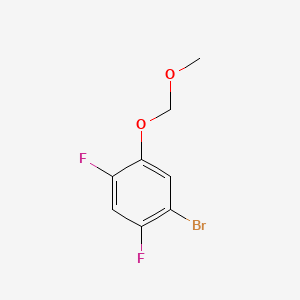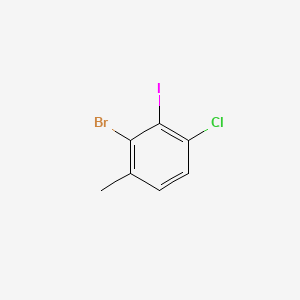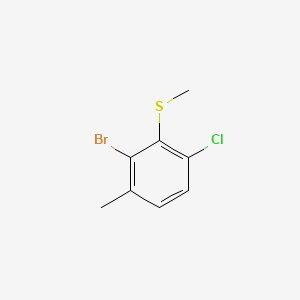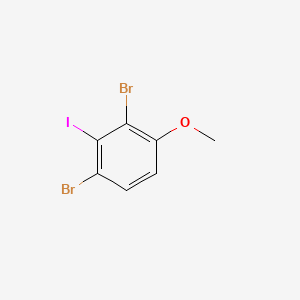
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane, also known as BDP-Dioxolane, is an organobromine compound used for a variety of applications. It is a highly versatile chemical that has been used for various applications in the scientific research field, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of polymers. BDP-Dioxolane is also used in the laboratory for various experiments due to its unique properties.
作用機序
The mechanism of action of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is not yet fully understood. However, it is believed that the compound acts as an electron-rich species, which can react with electron-deficient species to form new compounds. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are not yet fully understood. However, due to its electron-rich nature, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may interact with certain enzymes and proteins in the body. Additionally, it is believed that 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee may act as a Lewis acid and catalyze certain biochemical reactions.
実験室実験の利点と制限
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has several advantages for laboratory experiments. It is a versatile chemical that can be used in a variety of experiments, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can act as a Lewis acid, which can catalyze various reactions.
However, there are also some limitations to using 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee in laboratory experiments. It is a highly reactive compound, which can be hazardous if not handled properly. Additionally, it is a toxic compound and should be handled with care.
将来の方向性
The future directions for 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee are vast. It can be used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be used to create new materials, such as polyurethanes and polyesters. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee. Finally, further research is needed to develop safer and more efficient methods for synthesizing 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee.
合成法
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee can be synthesized from bromine, 2,6-dichlorophenol, and 1,3-dioxolane. The synthesis involves the reaction of bromine and 2,6-dichlorophenol in aqueous solution, followed by the addition of 1,3-dioxolane. The reaction is exothermic and produces 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee as the product.
科学的研究の応用
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee is a versatile chemical that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used to study the structure and reactivity of organic molecules, as well as to study the properties of various materials. Additionally, 2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolanee has been used in the synthesis of new materials, such as polyurethanes and polyesters.
特性
IUPAC Name |
2-(3-bromo-2,6-dichlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGYHWTSMPGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-dichlorophenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



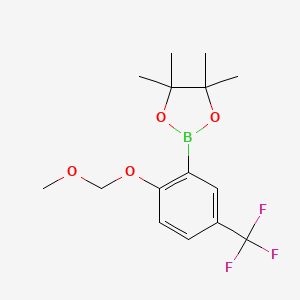


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
